UNC6864 (Kei)

Epigenetics Chromatin Biology Assay Development

Inconsistent binding data from interchangeable CBX5 ligands can derail structure-activity relationship (SAR) programs and lead to flawed mechanistic conclusions. UNC6864 (Kei) is a precisely defined, peptidomimetic chemical probe that solves this challenge by providing a robust, well-characterized tool for studying the CBX5 chromodomain. - Enables quantitative SAR analysis: Its nearly identical affinity to UNC6349 for wild-type CBX5, despite a bulkier isopropyl group, allows researchers to decouple binding affinity from specific mechanistic drivers like cation-π interactions. - Robust assay control: With a well-defined KD of 3.3 μM and consistent performance across protein variants, it is an ideal validated control ligand for ITC, SPR, and FP assays. - Reliable mutant studies: As the tightest binder across a panel of CBX5 aromatic cage variants, it ensures reliable binding even in perturbed cellular environments.

Molecular Formula C42H59N7O11
Molecular Weight 838.0 g/mol
Cat. No. B12426555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC6864 (Kei)
Molecular FormulaC42H59N7O11
Molecular Weight838.0 g/mol
Structural Identifiers
SMILESCCN(CCCCC(C(=O)NC(CO)C(=O)N)NC(=O)C(CC1=CC(=C(C=C1)OC)OC)NC(=O)C(C)NC(=O)C(C(C2=CC=CC=C2)O)NC(=O)C3=COC=C3)C(C)C
InChIInChI=1S/C42H59N7O11/c1-7-49(25(2)3)19-12-11-15-30(40(55)47-32(23-50)37(43)52)45-41(56)31(21-27-16-17-33(58-5)34(22-27)59-6)46-38(53)26(4)44-42(57)35(36(51)28-13-9-8-10-14-28)48-39(54)29-18-20-60-24-29/h8-10,13-14,16-18,20,22,24-26,30-32,35-36,50-51H,7,11-12,15,19,21,23H2,1-6H3,(H2,43,52)(H,44,57)(H,45,56)(H,46,53)(H,47,55)(H,48,54)/t26-,30-,31-,32-,35?,36?/m0/s1
InChIKeyRRGADMUIQXSJNL-LQGJMJTCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UNC6864 (Kei) Procurement Guide


UNC6864 (Kei) is a synthetic, peptidomimetic ligand containing an ethylisopropyllysine (Kei) residue, designed to bind the chromodomain of the CBX5 protein [1]. It is a member of a class of chemical probes that target histone methyllysine reader proteins, an area of active investigation due to their role in transcriptional regulation and disease [1]. This ligand serves as a specific tool compound for studying the CBX5 reader domain and is distinct from broader epigenetic inhibitors.

Specific CBX5 chromodomain probe
Synthetic peptidomimetic tool compound
Transcriptional regulation research context
Distinct from broad epigenetic inhibitors

UNC6864 Procurement Rationale


Although several ligands target the CBX5 chromodomain, their binding affinities and mechanistic drivers are not equivalent. In-class compounds like UNC6212 (Kme2) and UNC6349 (Ket2) share the same core scaffold as UNC6864 but differ solely in the alkylation pattern of a critical lysine residue, leading to quantifiable differences in binding kinetics and physical interactions with the aromatic cage [1]. These structural variations directly impact performance in biophysical assays. As a result, substituting one ligand for another in a research or development program can lead to inconsistent data, misrepresentation of structure-activity relationships (SAR), and flawed mechanistic conclusions, underscoring the need for precise compound selection [1].

UNC6212 (Kme2)
May shift binding affinity and SAR interpretation
UNC6349 (Ket2)
May not preserve binding mechanism for SAR studies

UNC6864 Technical Comparison


Binding Affinity vs. UNC6212

UNC6864 (Kei) demonstrates a quantifiable improvement in binding affinity for the wild-type CBX5 chromodomain compared to the dimethyllysine-containing ligand UNC6212 (Kme2) [1].

Affinity vs. UNC6212
Head-to-head
3.3 μM vs 5.7 μM
~1.7-fold tighter binding reported
ITC, wild-type CBX5 chromodomain
Epigenetics Chromatin Biology Assay Development

Mechanistic Distinction vs. UNC6349

UNC6864 (Kei) exhibits nearly equal affinity for wild-type CBX5 as the diethyllysine (Ket2)-containing ligand UNC6349, but the two compounds differ significantly in their underlying binding mechanics [1].

Mechanism vs. UNC6349
Head-to-head
3.3 μM vs 3.2 μM (within error)
Comparable affinity, distinct mechanism
ITC, wild-type CBX5 chromodomain
Structure-Activity Relationship (SAR) Medicinal Chemistry Biophysics

Superior Binding Across CBX5 Variants

In a systematic study using CBX5 aromatic cage variants generated via genetic code expansion (GCE), UNC6864 (Kei) was identified as the tightest binder across the tested panel of protein mutants, outperforming both UNC6212 (Kme2) and UNC6349 (Ket2) [1].

Variant Panel Binding
Reported
Tightest binder across tested variants
Reported top rank in CBX5 variant panel
ITC, Y20/F44 aromatic cage mutants
Genetic Code Expansion (GCE) Protein Engineering Mechanistic Biology

Reduced Cation-π Dependence

Compared to the smaller Kme2 analog (UNC6212), binding of the larger Kei analog (UNC6864) is less dependent on tunable cation-π interactions and more reliant on other forces like dispersion, representing a fundamental shift in binding energetics [1].

Cation-π Dependence
Head-to-head
Shallower LFER slope vs Kme2
Reduced cation-π reliance reported
LFER correlation with computational CπBE
Mechanism of Action Computational Chemistry Binding Energetics

UNC6864 (Kei) Applications


SAR Studies on Chromodomain Binding

UNC6864 is ideally suited for SAR studies that require a precise, comparative analysis of how minor changes in ligand structure affect binding. Its nearly identical affinity to UNC6349 for wild-type CBX5, despite having a bulkier isopropyl group, provides a critical data point for understanding the steric and electronic tolerance of the CBX5 aromatic cage [1]. This allows researchers to decouple binding affinity from specific mechanistic drivers like cation-π interactions.

Binding Assay Validation

With a well-characterized KD of 3.3 μM and established performance across multiple protein variants, UNC6864 serves as a robust, validated control ligand for developing and troubleshooting biophysical assays such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Fluorescence Polarization (FP) [1]. Its consistent behavior ensures reliable benchmarking of experimental systems.

Ligand Binding Robustness

The finding that UNC6864 remains the tightest binder across a panel of CBX5 aromatic cage variants makes it a unique tool for studying the robustness of ligand binding [1]. Researchers can use this compound in experiments involving CBX5 mutants or in cellular contexts where the protein's local environment might be perturbed, confident that its binding is less sensitive to subtle changes in the binding pocket electrostatics compared to other analogs.

Application
Selection Property
Validation Focus
Chromodomain SAR studies
Alkyl-group-dependent binding behavior
Affinity and mechanism comparison
Biophysical assay development
Well-characterized binding profile
Assay system benchmarking
Protein variant binding studies
Consistent binding across CBX5 mutants
Robustness assessment in variant panels
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